1-(2-Isocyanatoethyl)-4-methylbenzene
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Overview
Description
1-(2-Isocyanatoethyl)-4-methylbenzene is an organic compound characterized by the presence of an isocyanate group attached to an ethyl chain, which is further connected to a methyl-substituted benzene ring
Mechanism of Action
Target of Action
1-(2-Isocyanatoethyl)-4-methylbenzene, also known as 2-Isocyanatoethyl methacrylate , is a type of isocyanate compound. Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . Therefore, the primary targets of this compound are likely to be these compounds.
Biochemical Analysis
Biochemical Properties
1-(2-Isocyanatoethyl)-4-methylbenzene plays a significant role in biochemical reactions . It has been used in the methacrylation reaction for the fabrication of functional hydrogels, which are crucial in tissue engineering and regenerative medicine
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that isocyanates can undergo hydrolysis across both the N-C and C-O bonds to form carbamate or imidic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Isocyanatoethyl)-4-methylbenzene can be synthesized through the reaction of 4-methylbenzyl chloride with potassium cyanate, followed by hydrolysis and subsequent dehydration to form the isocyanate group. The reaction typically requires an inert atmosphere and controlled temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves the phosgenation of 4-methylbenzylamine. This method is preferred due to its scalability and efficiency. The process involves the reaction of 4-methylbenzylamine with phosgene in the presence of a suitable solvent and catalyst, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isocyanatoethyl)-4-methylbenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thiourethanes, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form a primary amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions, particularly in the formation of polyurethanes.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols are commonly used reagents for addition reactions.
Catalysts: Tertiary amines and metal catalysts are often employed to enhance reaction rates.
Solvents: Organic solvents such as toluene, dichloromethane, and tetrahydrofuran are typically used to dissolve the reactants and facilitate the reactions.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thiourethanes: Formed from the reaction with thiols.
Scientific Research Applications
1-(2-Isocyanatoethyl)-4-methylbenzene has diverse applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams.
Materials Science: The compound is employed in the development of advanced materials with specific mechanical and chemical properties.
Bioconjugation: Due to its reactivity with nucleophiles, it is used in the modification of biomolecules for various biomedical applications.
Comparison with Similar Compounds
1-(2-Isocyanatoethyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
2-Isocyanatoethyl acrylate: Contains an acrylate group, making it more reactive in polymerization reactions.
Uniqueness: 1-(2-Isocyanatoethyl)-4-methylbenzene is unique due to its specific reactivity profile and the presence of a methyl-substituted benzene ring, which influences its chemical behavior and applications. Its ability to form stable urethane and urea linkages makes it particularly valuable in the synthesis of polyurethanes and other advanced materials .
Properties
IUPAC Name |
1-(2-isocyanatoethyl)-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9-2-4-10(5-3-9)6-7-11-8-12/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INACVOYMUBCLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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